

# An In-Depth Technical Guide to the Discovery and Development of SOM3355

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Compound Name: P-3355

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## Executive Summary

SOM3355 is a novel, first-in-class investigational therapy currently in late-stage clinical development for the treatment of chorea associated with Huntington's disease (HD). Discovered through a proprietary artificial intelligence platform, SOM3355 (bevantolol hydrochloride) is a repurposed drug with a unique dual mechanism of action, acting as both a selective  $\beta$ 1-adrenergic receptor antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2). This multimodal activity allows SOM3355 to address not only the motor symptoms of HD, such as chorea, but also the behavioral and psychiatric symptoms that are a significant burden for patients. Clinical trials have demonstrated a favorable safety and tolerability profile, notably lacking the severe neuropsychiatric side effects associated with current VMAT2 inhibitors. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development, mechanism of action, and future directions for SOM3355.

## Discovery and Rationale

SOM3355 was identified as a promising candidate for the treatment of movement disorders through SOM Biotech's proprietary artificial intelligence platform, SOMAIPRO®.<sup>[1][2]</sup> This computational tool analyzes the molecular features of existing drugs to predict new therapeutic applications. The platform identified bevantolol hydrochloride, a compound with a long history of safe use as an antihypertensive medication, as a potent VMAT2 inhibitor.<sup>[1][3]</sup>

The rationale for its development in Huntington's disease is based on its dual mechanism of action. Inhibition of VMAT2 is a validated approach for treating chorea, as it reduces the presynaptic packaging and subsequent release of dopamine, a neurotransmitter implicated in the hyperkinetic movements characteristic of HD.[4] However, existing VMAT2 inhibitors, such as tetrabenazine, are associated with significant adverse effects, including depression and suicidality. SOM3355's additional activity as a selective  $\beta$ 1-adrenergic antagonist is hypothesized to mitigate these neuropsychiatric side effects and potentially offer therapeutic benefits for the behavioral symptoms of HD, such as anxiety.[5]

## Preclinical Development

The preclinical development of SOM3355 focused on characterizing its pharmacological activity and establishing its potential for treating chorea. Key in vitro and in vivo studies were conducted to elucidate its mechanism of action and safety profile.

## Pharmacodynamics

### 2.1.1. VMAT Inhibition

Initial preclinical studies confirmed the potent inhibitory activity of SOM3355 on VMAT2.[6] In vitro functional assays were conducted to determine the binding affinity and inhibitory concentration of SOM3355.

Experimental Protocol: VMAT2 Radioligand Binding and Dopamine Uptake Assays (General Methodology)

While specific, detailed proprietary protocols for SOM3355 are not publicly available, a general methodology for these types of assays is as follows:

- **Vesicle Preparation:** Synaptic vesicles are isolated from rodent brain tissue or from cell lines engineered to express human VMAT2.
- **Radioligand Binding Assay:** Vesicles are incubated with a radiolabeled ligand that binds to VMAT2 (e.g., [ $^3$ H]dihydrotetrabenazine) in the presence of varying concentrations of SOM3355. The amount of radioligand displaced by SOM3355 is measured to determine its binding affinity ( $K_i$ ).

- **Dopamine Uptake Assay:** Vesicles are incubated with radiolabeled dopamine (e.g., [<sup>3</sup>H]dopamine) in the presence of varying concentrations of SOM3355. The amount of dopamine taken up by the vesicles is measured to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of SOM3355.[\[7\]](#)[\[8\]](#)

Table 1: Preclinical VMAT Inhibition Data for SOM3355

Parameter	Value	Reference
VMAT2 IC <sub>50</sub>	Not specified	
VMAT1 Inhibition	Yes	<a href="#">[5]</a>

### 2.1.2. $\beta$ 1-Adrenergic Receptor Blockade

As a known  $\beta$ -blocker, the selective  $\beta$ 1-adrenergic receptor antagonist activity of SOM3355 was well-characterized prior to its repurposing. This selectivity is a key feature, as it minimizes the risk of side effects associated with non-selective  $\beta$ -blockade, such as bronchoconstriction.

### 2.1.3. In Vivo Studies

Preclinical in vivo studies in animal models of Huntington's disease were conducted to assess the efficacy of SOM3355 in reducing chorea-like movements and to evaluate its safety profile. These studies demonstrated a significant reduction in hyperkinetic movements without inducing the catalepsy often seen with other VMAT2 inhibitors.

## Clinical Development

The clinical development program for SOM3355 has progressed through Phase 2 trials, with a Phase 3 trial planned. The studies have focused on evaluating the efficacy, safety, and tolerability of SOM3355 in patients with chorea associated with Huntington's disease.

### Phase 2a Proof-of-Concept Study

A Phase 2a, double-blind, randomized, placebo-controlled, crossover study was conducted to assess the efficacy and safety of SOM3355 in 32 patients with Huntington's disease.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Phase 2a Clinical Trial (NCT03575676)

- **Study Design:** Patients were randomized to one of two treatment sequences, receiving placebo and two different doses of SOM3355 (100 mg BID and 200 mg BID) in a crossover design, with each treatment period lasting six weeks.[\[9\]](#)[\[10\]](#)
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[\[3\]](#)[\[10\]](#)
- **Secondary Endpoints:** Secondary endpoints included the Clinical Global Impression of Change (CGI-C) and the Patient Global Impression of Change (PGI-C).[\[9\]](#)

Table 2: Key Efficacy Results from the Phase 2a Study

Endpoint	Result	p-value	Reference
Change in TMC Score (200 mg BID vs. Placebo)	-1.14	0.0224	<a href="#">[9]</a>
Patients with $\geq 2$ point improvement in TMC score	57.1%	Not specified	<a href="#">[2]</a>
Patients with $\geq 3$ point improvement in TMC score	28.6%	Not specified	<a href="#">[2]</a>
Patients with $\geq 4$ point improvement in TMC score	25.0%	Not specified	<a href="#">[2]</a>

## Phase 2b Study

A larger Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was conducted to further evaluate the efficacy and safety of two doses of SOM3355 (400 mg/day and 600 mg/day) in 129 patients with Huntington's disease.[\[11\]](#)

Experimental Protocol: Phase 2b Clinical Trial (NCT05475483)

- Study Design: Patients were randomized to receive either placebo, SOM3355 400 mg/day, or SOM3355 600 mg/day for 12 weeks.[11][12]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the UHDRS-TMC score.[3]
- Secondary Endpoints: Included CGI-C and PGI-C.

Table 3: Key Efficacy Results from the Phase 2b Study (600 mg/day dose)

Endpoint	Result	p-value	Reference
Change in TMC Score (in patients not taking neuroleptics with baseline TMC >12)	-4.53	0.03	[13]
CGI-C	Higher percentage of "improved" or "much improved" patients compared to placebo	Not specified	[11][14]
PGI-C	Higher percentage of "improved" or "much improved" patients compared to placebo	Not specified	[14]

## Safety and Tolerability

Across both Phase 2a and 2b studies, SOM3355 was found to be safe and well-tolerated.[9] [11] Importantly, there was no evidence of the serious adverse events commonly associated with other VMAT2 inhibitors, such as depression, suicidality, or parkinsonism.[15] The most frequently reported adverse events were mild to moderate and included headache, fatigue, nausea, and vomiting.[2]

Table 4: Summary of Adverse Events in the Phase 2b Study

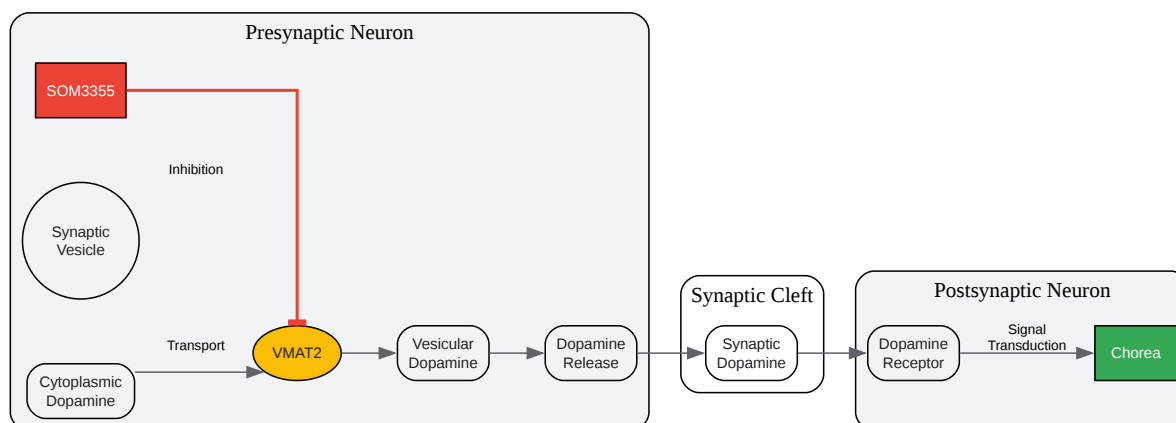
Treatment Group	Number of Patients with Adverse Events	Total Adverse Events	Related to Study Drug	Reference
Placebo	24 of 48	48	Not specified	<a href="#">[11]</a>
SOM3355 400 mg/day	22 of 41	47	Not specified	<a href="#">[11]</a>
SOM3355 600 mg/day	33 of 50	90	29 (out of 185 total)	<a href="#">[11]</a>

## Mechanism of Action and Signaling Pathways

The therapeutic effect of SOM3355 in Huntington's disease is attributed to its dual mechanism of action.

### VMAT2 Inhibition Pathway

VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons. Its primary function is to package monoamine neurotransmitters, including dopamine, from the cytoplasm into the vesicles for subsequent release into the synapse. In Huntington's disease, there is an overactivity of the dopaminergic system, which contributes to the development of chorea.



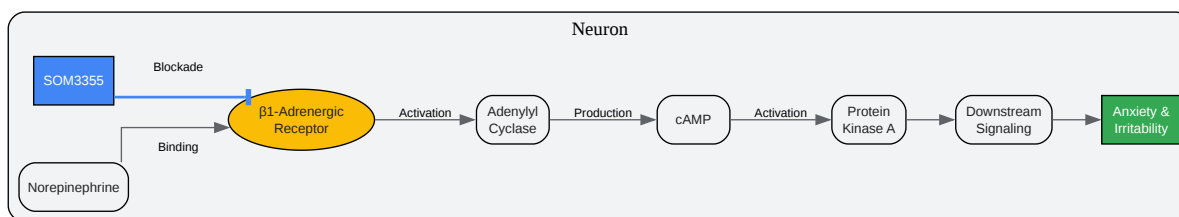
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### VMAT2 Inhibition by SOM3355

By inhibiting VMAT2, SOM3355 reduces the amount of dopamine loaded into synaptic vesicles, leading to decreased dopamine release into the synaptic cleft. This dampening of dopaminergic signaling helps to alleviate the hyperkinetic movements of chorea.

## $\beta$ 1-Adrenergic Receptor Antagonism Pathway

$\beta$ 1-adrenergic receptors are G-protein coupled receptors found in various tissues, including the heart and the brain. While the primary role of  $\beta$ 1-adrenergic blockade in the context of SOM3355's historical use is cardiovascular, its effects in the central nervous system are thought to contribute to its favorable neuropsychiatric profile. Blockade of these receptors can modulate the release of other neurotransmitters and may have anxiolytic effects.



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### $\beta$ 1-Adrenergic Receptor Blockade by SOM3355

## Future Directions

Following the positive results from the Phase 2b study, SOM Biotech is preparing to advance SOM3355 into a pivotal Phase 3 clinical trial.[5] The company has received guidance from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on the design of this trial. The successful completion of the Phase 3 study could lead to the submission of a New Drug Application (NDA) and make SOM3355 a new and valuable treatment option for individuals with Huntington's disease. Additionally, given its mechanism of action, there is potential to explore the efficacy of SOM3355 in other movement disorders, such as tardive dyskinesia.[5]

## Conclusion

SOM3355 represents a promising and innovative therapeutic approach for the management of Huntington's disease. Its discovery through an AI-driven platform highlights the power of computational methods in drug repurposing. The dual mechanism of action, combining VMAT2 inhibition with selective  $\beta$ 1-adrenergic blockade, offers the potential for effective control of chorea with a significantly improved safety profile compared to existing treatments. The robust clinical data generated to date support the continued development of SOM3355, which has the potential to address a significant unmet medical need for patients with this devastating neurodegenerative disease.



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